molecular formula C26H24N2O3 B8261619 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) CAS No. 2095872-12-9

1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime)

Cat. No.: B8261619
CAS No.: 2095872-12-9
M. Wt: 412.5 g/mol
InChI Key: SEEVRZDUPHZSOX-WPWMEQJKSA-N
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Description

1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) is a complex organic compound known for its significant photoinitiating properties. This compound is often utilized in various photochemical applications due to its ability to absorb ultraviolet light and initiate polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) typically involves the following steps:

    Starting Materials: The synthesis begins with 3-acetyl-6-(2-methylbenzoyl)-N-ethylcarbazole.

    Reaction with Hydroxylamine Hydrochloride: This intermediate is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Solvent: The reaction is carried out in a solvent like 1,2-dichloroethane.

    Catalyst: A phase transfer catalyst such as tetrabutylammonium bromide is used to facilitate the reaction.

    Temperature and Time: The mixture is heated to around 70°C and stirred for several hours to ensure complete reaction.

    Purification: The product is purified by recrystallization from ethanol to obtain the final compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar steps but with optimizations for large-scale synthesis. This includes the use of larger reactors, continuous flow processes, and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to substitute the oxime group.

Major Products

The major products of these reactions include various substituted carbazole derivatives, which can be further utilized in photochemical and electronic applications.

Scientific Research Applications

1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) exerts its effects is through photoinitiation. Upon exposure to UV light, the compound absorbs energy and undergoes a photochemical reaction that generates free radicals. These free radicals then initiate polymerization reactions, leading to the formation of cross-linked polymer networks. The molecular targets include unsaturated monomers and oligomers that participate in the polymerization process.

Comparison with Similar Compounds

Similar Compounds

    1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone: Lacks the oxime group, making it less effective as a photoinitiator.

    1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-benzoyloxime): Similar structure but with a benzoyloxime group, which may alter its photoinitiating properties.

    1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-methyloxime): Contains a methyloxime group, potentially affecting its reactivity and applications.

Uniqueness

1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) is unique due to its specific combination of a carbazole core with an acetyloxime group. This structure provides it with superior photoinitiating properties, making it highly effective in applications requiring rapid and efficient polymerization under UV light .

Properties

IUPAC Name

[(E)-1-[9-ethyl-6-(2-methylbenzoyl)carbazol-3-yl]ethylideneamino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-5-28-24-12-10-19(17(3)27-31-18(4)29)14-22(24)23-15-20(11-13-25(23)28)26(30)21-9-7-6-8-16(21)2/h6-15H,5H2,1-4H3/b27-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEVRZDUPHZSOX-WPWMEQJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=NOC(=O)C)C)C3=C1C=CC(=C3)C(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C(=N/OC(=O)C)/C)C3=C1C=CC(=C3)C(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347049
Record name (1E)-1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478556-66-0, 2095872-12-9
Record name Ethanone, 1-(9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl)-, 1-(O-acetyloxime)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime)
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Record name (1E)-1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime)
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Record name 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime)
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Record name Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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